

A Technical Guide to the Molecular Structure of Momelotinib Dihydrochloride Monohydrate

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Compound of Interest

Compound Name: Momelotinib Dihydrochloride

Cat. No.: B609220

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Abstract

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).^{[1][2]} Its dual-action mechanism makes it a significant therapeutic agent for myelofibrosis, a myeloproliferative neoplasm, by addressing both splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition, and anemia through ACVR1 inhibition.^{[1][3]} This technical guide provides an in-depth analysis of the molecular and solid-state structure of **momelotinib dihydrochloride monohydrate** ($C_{23}H_{22}N_6O_2 \cdot 2HCl \cdot H_2O$), its physicochemical properties, and the experimental methodologies used for its characterization. This information is critical for researchers, scientists, and drug development professionals involved in its formulation and clinical application.

Molecular and Physicochemical Properties

Momelotinib, in its therapeutically administered form, is a dihydrochloride monohydrate salt.^[4]^[5] This specific form ensures stability and bioavailability. The core structure is a benzamide derivative featuring a morpholinophenylamino-pyrimidine moiety.^{[6][7]}

Table 1: Chemical Identifiers for **Momelotinib Dihydrochloride** Monohydrate

Identifier	Value
IUPAC Name	N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride[5]
CAS Number	1841094-17-4[5][8][9]
Molecular Formula	C ₂₃ H ₂₂ N ₆ O ₂ ·2HCl·H ₂ O[4][8]
Molecular Weight	505.4 g/mol [4][8]
Synonyms	Ojjaara, Omjjara, CYT-387 dihydrochloride monohydrate[9]

The physicochemical properties of the molecule are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for Momelotinib

Property	Value
Appearance	Light yellow to brown to reddish-brown solid[10]
Solubility	Slightly soluble in water; insoluble in aqueous buffers (pH 2.1 to 9)[10]
Polar Surface Area	103.17 Å²[8]
Hydrogen Bond Donors	2[8]
Hydrogen Bond Acceptors	7[8]

Solid-State Characterization and Crystal Structure

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability. **Momelotinib dihydrochloride** monohydrate exists in a specific crystalline form, which has been characterized using X-ray diffraction techniques.[8] [10] Patent literature describes a specific crystalline polymorph, Form II, with a defined crystal structure.[10]

Table 3: Crystallographic Data for **Momelotinib Dihydrochloride** Monohydrate (Form II)

Parameter	Value (at T=100 K)
Crystal System	Triclinic[10]
Space Group	P-1[10]
Unit Cell a	10.2837(6) Å[10]
Unit Cell b	10.4981(6) Å[10]
Unit Cell c	11.5143(7) Å[10]
Unit Cell α	83.297(2)°[10]
Unit Cell β	87.649(2)°[10]
Unit Cell γ	67.445(2)°[10]

X-ray Powder Diffraction (XRPD) provides a characteristic fingerprint for the crystalline form.

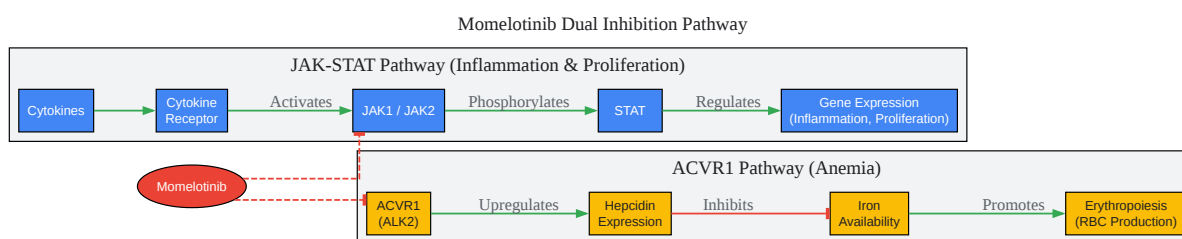
Table 4: Characteristic XRPD Peaks for **Momelotinib Dihydrochloride** Monohydrate (Form II)

Peak Position ($2\theta \pm 0.2^\circ$)
7.7[10]
19.3[10]
24.0[10]
25.7[10]
29.6[10]

Mechanism of Action and Signaling Pathways

Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in the pathogenesis of myelofibrosis.[11] It is an ATP-competitive inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT pathway that regulates inflammation and cell proliferation.[6][12][13] Dysregulation of this pathway is a hallmark of myelofibrosis.[12]

Additionally, momelotinib uniquely inhibits ACVR1, a key regulator of hepcidin production.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin levels, thereby increasing iron availability and promoting erythropoiesis, which counteracts the anemia associated with the disease.[2][12]



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